

Spectroscopic Profile of 3-Ketocarbofuran: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Ketocarbofuran

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Ketocarbofuran**, a significant metabolite of the carbamate insecticide carbofuran. The information presented herein is intended to support research, analytical method development, and toxicological studies involving this compound. This document details its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Introduction

3-Ketocarbofuran, chemically known as (2,2-dimethyl-3-oxo-2,3-dihydrobenzofuran-7-yl) methylcarbamate, is a major metabolite of carbofuran.[1] Its formation and persistence in various environmental and biological matrices are of significant interest due to its potential toxicity, which is linked to the inhibition of acetylcholinesterase.[1] Accurate identification and quantification of **3-Ketocarbofuran** are crucial for assessing exposure and understanding the metabolic fate of its parent compound. Spectroscopic techniques are indispensable tools for the structural elucidation and analysis of this metabolite.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone for the identification and quantification of **3-Ketocarbofuran**, particularly when coupled with chromatographic separation techniques such as Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS/MS).

Data Presentation

Table 1: GC-MS Fragmentation Data for **3-Ketocarbofuran**

m/z	Relative Intensity	Putative Fragment Assignment
235	Low	Molecular Ion [M] ⁺
178	High (Top Peak)	[M - C ₂ H ₃ NO] ⁺
177	High	[M - C ₂ H ₄ NO] ⁺
164	Moderate	[M - C ₂ H ₃ NO - CH ₂] ⁺ (Carbofuran phenol ion)
149	Moderate	[M - C ₂ H ₃ NO - CH ₂ - CH ₃] ⁺
137	High	[C ₈ H ₉ O ₂] ⁺

Data sourced from PubChem and NIST databases.[\[1\]](#)[\[2\]](#)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for **3-Ketocarbofuran** Analysis

A typical GC-MS protocol for the analysis of **3-Ketocarbofuran** involves the following steps:

- Sample Preparation: Extraction of the analyte from the matrix (e.g., soil, water, biological tissue) is performed using a suitable solvent like n-hexane or via a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The extract is then concentrated and may require derivatization to improve volatility and thermal stability, although direct analysis is often possible.[\[3\]](#)
- Gas Chromatography (GC):
 - Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[\[4\]](#)

- Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[4]
- Inlet: Splitless injection is preferred for trace analysis, with an injector temperature of around 250 °C.[5]
- Oven Temperature Program: An initial temperature of ~70-90°C, held for a few minutes, followed by a ramp to a final temperature of ~280-300°C.[3][5]
- Mass Spectrometry (MS):
 - Ionization: Electron Ionization (EI) at 70 eV is standard.[3]
 - Analyzer: A quadrupole or ion trap mass analyzer is typically used.
 - Scan Range: A mass-to-charge ratio (m/z) range of 50-400 amu is scanned to detect the molecular ion and characteristic fragments.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in **3-Ketocarbofuran**. The spectrum reveals characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Data Presentation

Table 2: Characteristic Infrared Absorption Bands for **3-Ketocarbofuran**

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3300-3500	N-H (carbamate)	Stretching
~2850-3000	C-H (aliphatic)	Stretching
~1740-1760	C=O (carbamate)	Stretching
~1720-1740	C=O (ketone)	Stretching
~1600, ~1470	C=C (aromatic)	Stretching
~1200-1250	C-O (ester)	Stretching

Assignments are based on general frequencies for carbamates and ketones.^{[6][7]}

Experimental Protocols

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of Solid **3-Ketocarbofuran**

- Sample Preparation: A small amount of the solid **3-Ketocarbofuran** sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
- Instrument Setup:
 - An FT-IR spectrometer equipped with an ATR accessory is used.
 - A background spectrum of the clean, empty ATR crystal is recorded.
- Data Acquisition:
 - The sample is brought into firm contact with the ATR crystal using a pressure clamp.
 - The infrared spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
 - The spectrum is usually collected over a range of 4000 to 400 cm^{-1} .
 - The resulting spectrum is displayed in terms of transmittance or absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. As of the latest search, specific, experimentally determined ^1H and ^{13}C NMR data for **3-Ketocarbofuran** are not readily available in the public domain. However, based on the known structure and data from analogous benzofuran and carbamate compounds, the expected chemical shifts can be predicted.

Data Presentation

Table 3: Predicted ^1H NMR Chemical Shifts for **3-Ketocarbofuran**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity
Aromatic Protons	6.8 - 7.5	Multiplets
N-H (carbamate)	5.0 - 5.5	Broad Singlet
N-CH ₃ (carbamate)	2.8 - 3.0	Singlet
C(CH ₃) ₂	1.4 - 1.6	Singlet

Table 4: Predicted ¹³C NMR Chemical Shifts for **3-Ketocarbofuran**

Carbon	Predicted Chemical Shift (δ , ppm)
C=O (ketone)	190 - 200
C=O (carbamate)	150 - 155
Aromatic Carbons	110 - 150
Quaternary Carbon C(CH ₃) ₂	80 - 90
N-CH ₃ (carbamate)	25 - 30
C(CH ₃) ₂	20 - 25

Note: These are estimated values and should be confirmed by experimental data.

Experimental Protocols

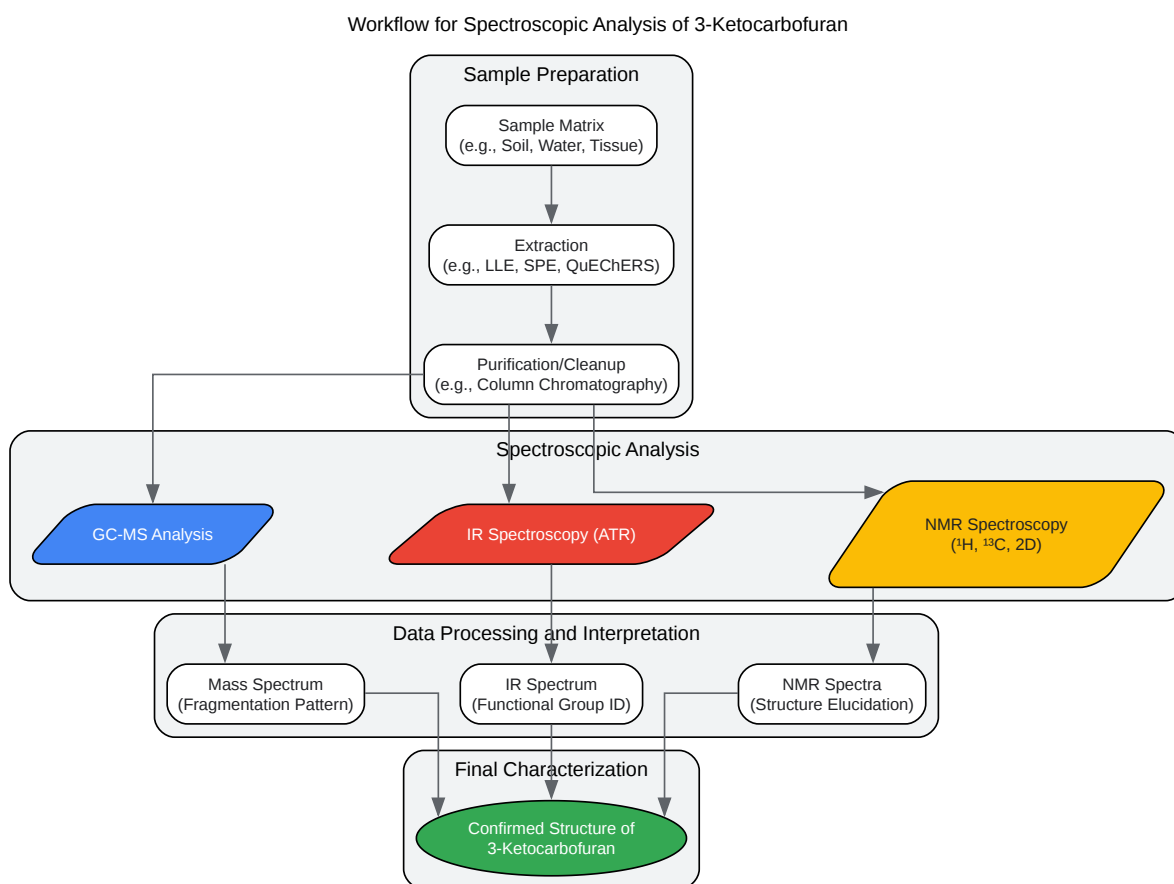
General Protocol for ¹H and ¹³C NMR Analysis

- Sample Preparation:
 - Approximately 5-10 mg of purified **3-Ketocarbofuran** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
 - The solution is transferred to a 5 mm NMR tube.
- Instrument Setup:

- A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- The instrument is tuned and locked to the deuterium signal of the solvent.
- Shimming is performed to optimize the magnetic field homogeneity.
- Data Acquisition:
 - ^1H NMR: A standard one-pulse experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay.
 - ^{13}C NMR: A proton-decoupled experiment is typically run to obtain singlets for all carbon signals. A larger number of scans is usually required due to the lower natural abundance of ^{13}C .
 - 2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations.[\[8\]](#)[\[9\]](#)

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of **3-Ketocarbofuran**.



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Caption: A generalized workflow for the isolation and spectroscopic characterization of **3-Ketocarbofuran**.

Conclusion

The spectroscopic data and protocols presented in this guide provide a foundational resource for the analytical and toxicological investigation of **3-Ketocarbofuran**. While robust MS and IR data are available, the acquisition of experimental NMR data remains a key area for future research to complete the comprehensive spectroscopic profile of this important carbofuran metabolite. The provided methodologies offer a starting point for developing and validating analytical methods for the detection and quantification of **3-Ketocarbofuran** in various matrices.

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